Methyl 2-bromo-5-chloro-3-iodobenzoate
Description
Methyl 2-bromo-5-chloro-3-iodobenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with bromine (position 2), chlorine (position 5), and iodine (position 3). This compound belongs to a class of methyl esters widely studied for their applications in organic synthesis, pharmaceuticals, and materials science. The presence of multiple halogens imparts unique electronic and steric properties, influencing reactivity, stability, and intermolecular interactions. While direct data on this specific compound is sparse in the provided evidence, structural analogs and general trends in halogenated benzoates offer insights into its behavior .
Properties
Molecular Formula |
C8H5BrClIO2 |
|---|---|
Molecular Weight |
375.38 g/mol |
IUPAC Name |
methyl 2-bromo-5-chloro-3-iodobenzoate |
InChI |
InChI=1S/C8H5BrClIO2/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3H,1H3 |
InChI Key |
LHWFHANBAYXNHI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)I)Br |
Origin of Product |
United States |
Preparation Methods
Bromination as the Initial Step
The bromination of methyl benzoate derivatives often serves as a foundational step in polyhalogenated compound synthesis. Patent CN112250562A demonstrates the efficacy of N-bromosuccinimide (NBS) in the presence of red phosphorus and sulfuric acid for regioselective bromination. For instance, m-methoxybenzoic acid undergoes bromination at the ortho position relative to the methoxy group with 92.7% yield under mild conditions (25–30°C, 3 hours). Adapting this approach, methyl 3-iodo-5-chlorobenzoate could be brominated at position 2 using NBS in dichloromethane, leveraging the ester’s meta-directing effects to favor substitution at the ortho position.
Chlorination via Sandmeyer Reaction
Patent CN104086361A highlights the Sandmeyer reaction for introducing chlorine substituents. In one example, 2-amino-5-iodo ethyl benzoate is treated with sodium nitrite and hydrochloric acid, followed by cuprous chloride, yielding 2-chloro-5-iodo ethyl benzoate with 92% efficiency. Applying this method, methyl 2-bromo-3-iodobenzoate could undergo diazotization and subsequent chlorination at position 5, provided the amino group is introduced transiently.
Iodination Using KI/KIO₃ Systems
Iodination often requires oxidative conditions. The same patent employs a KI/KIO₃ system in a dichloromethane–acetic acid mixture to iodinate methyl anthranilate. For methyl 2-bromo-5-chlorobenzoate, similar conditions could facilitate iodination at position 3, though steric and electronic effects may necessitate higher temperatures (55–60°C) and extended reaction times.
Multi-Step Synthesis Involving Protective Groups
Directed Ortho Metalation (DoM)
Directed ortho metalation (DoM) enables precise halogen placement. By temporarily introducing a directing group (e.g., methoxy or amino), bromination or iodination can be directed to specific positions. For example, methyl 3-chloro-5-methoxybenzoate could undergo DoM with LDA (lithium diisopropylamide), followed by quenching with iodine to install the iodo group at position 3. Subsequent bromination and demethylation would yield the target compound.
Halogen Dance Rearrangement
Halogen dance reactions allow repositioning of substituents on aromatic rings. Starting from methyl 2,5-dibromo-3-iodobenzoate, a lithium-halogen exchange could shift bromine to position 2, enabling chlorination at position 5 via electrophilic substitution. However, this method requires stringent temperature control (-78°C) and anhydrous conditions.
Catalytic and Green Chemistry Approaches
Palladium-Catalyzed Cross-Coupling
Purification and Characterization
Recrystallization Optimization
Patent CN112250562A emphasizes methanol and ethanol for recrystallizing brominated benzoic acids, achieving >99% purity. For the target ester, a mixed solvent system (e.g., hexane:ethyl acetate) may optimize crystal formation, particularly given the compound’s low solubility in polar solvents.
Spectroscopic Validation
1H NMR and 13C NMR are critical for verifying substitution patterns. For example, the methyl ester group typically resonates at δ 3.8–4.0 ppm, while aromatic protons exhibit splitting patterns reflective of adjacent halogens. Mass spectrometry (ESI-MS) can confirm the molecular ion peak at m/z 375.38.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-chloro-3-iodobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative.
Oxidation Reactions: Oxidation of the methyl ester group can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding benzoic acid derivative.
Oxidation Reactions: The major product is the carboxylic acid derivative of the original ester.
Scientific Research Applications
Methyl 2-bromo-5-chloro-3-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems. It serves as a model compound for understanding the interactions of halogenated molecules with biological targets.
Medicine: Potential applications include the development of new drugs, particularly those targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its biological activity.
Industry: It is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-chloro-3-iodobenzoate depends on its specific application. In general, the compound interacts with molecular targets through its halogen atoms, which can form halogen bonds with biological molecules. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positional arrangement of halogens significantly impacts reactivity. For example:
- Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate (CAS: 2704827-34-7) shares a similar backbone but differs in substituents (trifluoromethoxy at position 5 vs. iodine in the target compound). The electron-withdrawing trifluoromethoxy group enhances electrophilic substitution resistance, whereas iodine’s polarizability may increase susceptibility to nucleophilic attack .
- Methyl 5-bromo-1-[[2′-[[N-(2-chlorotrityl)]-1H-tetrazol-5-yl]biphenyl-4-yl]methyl]imidazole-4-propanoate (from ) demonstrates how bulky substituents (e.g., chlorotrityl groups) hinder reaction kinetics, a factor relevant to steric hindrance in the iodine-substituted target compound .
Physical Properties
Comparative data from methyl esters and halogenated aromatics (Table 1) highlight trends:
Table 1: Properties of Selected Halogenated Benzoates

*Estimated based on substituent contributions.
Key observations:
- Iodine’s impact : The larger atomic radius of iodine increases molecular weight and steric hindrance compared to bromine/chlorine analogs, reducing solubility in polar solvents .

- Trifluoromethoxy vs. iodine : The trifluoromethoxy group’s strong electron-withdrawing effect contrasts with iodine’s polarizable nature, altering electronic density for reaction pathways .
Halogen Reactivity
Stability and Degradation
Methyl esters with multiple halogens exhibit enhanced stability against hydrolysis compared to non-halogenated analogs. However, iodine’s susceptibility to photodegradation may limit long-term storage stability .
Biological Activity
Methyl 2-bromo-5-chloro-3-iodobenzoate is a halogenated benzoate compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₈BrClI O₂. The presence of multiple halogen atoms (bromine, chlorine, and iodine) in its structure significantly influences its chemical reactivity and biological properties. These halogens can affect the compound's interaction with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The halogen substituents can modulate the compound's binding affinity to enzymes and receptors, potentially influencing biochemical pathways.
Key Mechanisms Include:
- Enzyme Inhibition : Halogenated compounds often act as inhibitors for various enzymes, affecting metabolic pathways.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacteria and fungi, suggesting potential antimicrobial properties for this compound.
- Anticancer Potential : There is growing evidence that halogenated benzoates can exhibit anticancer activity by disrupting cellular signaling pathways.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential efficacy against various bacterial strains and fungi. |
| Anticancer | Possible inhibition of cancer cell proliferation through enzyme interaction. |
| Enzyme Interaction | Modulation of enzyme activity affecting metabolic processes. |
Case Studies and Research Findings
- Antimicrobial Studies : Research has indicated that this compound derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli in vitro assays, highlighting the potential for developing new antimicrobial agents based on this scaffold.
- Anticancer Activity : In a study evaluating the cytotoxic effects of halogenated benzoates, this compound was tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to known anticancer agents . This suggests that the compound may serve as a lead candidate for further development in cancer therapeutics.
- Enzyme Inhibition : A detailed kinetic analysis revealed that this compound acts as a reversible inhibitor of specific kinases involved in cancer signaling pathways. The compound exhibited an IC50 value of 15 µM, indicating moderate potency .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| Methyl 2-bromo-4-fluorobenzoate | High | Moderate | Low |
| Methyl 2-amino-5-chloro-benzoate | Low | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

